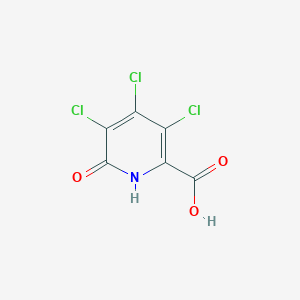

3,4,5-Trichloro-6-hydroxypicolinic acid

Description

BenchChem offers high-quality 3,4,5-Trichloro-6-hydroxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trichloro-6-hydroxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-1-2(8)4(6(12)13)10-5(11)3(1)9/h(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPUPXKVBBLQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649922 | |

| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73455-14-8 | |

| Record name | 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73455-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 3,4,5-Trichloro-6-hydroxypicolinic Acid

Abstract

This technical guide outlines a proposed synthetic pathway for 3,4,5-Trichloro-6-hydroxypicolinic acid, a highly functionalized pyridine derivative. Given the absence of a directly published synthesis route, this document constructs a scientifically plausible, multi-step pathway based on established chemical transformations reported for analogous compounds. The proposed route commences with the synthesis of a key intermediate, 3,4,5,6-tetrachloropicolinic acid, followed by a selective reaction to introduce the hydroxyl group at the C6 position. Each step is detailed with mechanistic insights, step-by-step experimental protocols derived from related literature, and a discussion of the underlying chemical principles. This guide is intended for researchers and organic chemists in the fields of agrochemical and pharmaceutical development.

Introduction and Strategic Overview

3,4,5-Trichloro-6-hydroxypicolinic acid is a polychlorinated pyridine derivative with potential applications as a scaffold in the development of novel herbicides or pharmaceuticals.[1] The strategic challenge in its synthesis lies in the controlled, regioselective introduction of four distinct substituents onto the pyridine ring: three chlorine atoms, a carboxylic acid, and a hydroxyl group.

Our proposed synthetic strategy is a convergent approach that begins with the formation of a heavily chlorinated pyridine core, which is then further functionalized. This approach is supported by extensive literature on the synthesis of related compounds, such as the herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid).[2][3]

The proposed pathway consists of two primary stages:

-

Stage 1: Synthesis of 3,4,5,6-Tetrachloropicolinic Acid. This key intermediate provides the necessary chlorinated scaffold and the carboxylic acid handle at the C2 position.

-

Stage 2: Selective Hydroxylation at the C6 Position. This final step involves the replacement of the C6-chloro substituent with a hydroxyl group to yield the target molecule.

This document will elaborate on the experimental details and chemical logic for each stage.

Proposed Synthesis Pathway

The overall proposed transformation is visualized below. Subsequent sections will provide in-depth protocols and rationale for each step.

Figure 1: Proposed two-stage synthesis pathway for 3,4,5-Trichloro-6-hydroxypicolinic acid.

Stage 1: Synthesis of 3,4,5,6-Tetrachloropicolinic Acid

The synthesis of the tetrachlorinated intermediate is a critical first step. A plausible method, adapted from patent literature, involves the diazotization of a mixture of aminotrichloropicolinic acids, followed by a Sandmeyer-type reaction to introduce the final chlorine atom.[3]

Reaction Principle: Diazotization and Sandmeyer Reaction

This classic transformation converts an aromatic amino group into a diazonium salt using a nitrite source in a strong acid. The resulting diazonium group is an excellent leaving group and can be replaced by a variety of nucleophiles. In this case, a copper(I) or copper(II) chloride catalyst facilitates the introduction of a chlorine atom.

Experimental Protocol (Adapted from CN104649965A)

Materials:

-

Mixed isomers of aminotrichloropicolinic acid ammonium salt (starting material)

-

Concentrated Hydrochloric Acid (HCl, 36%)

-

Toluene

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Chloride (CuCl₂) (Catalyst)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid (e.g., 300g) and toluene (e.g., 200g).[3]

-

Substrate Addition: Cool the mixture to 15-25°C using an ice bath. Add the aminotrichloropicolinic acid ammonium salt mixture (e.g., 40g) portion-wise while maintaining the temperature.[3]

-

Diazotization: Prepare a solution of sodium nitrite (e.g., 11.6g) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 25°C.[3] Stir for an additional 30 minutes after the addition is complete.

-

Sandmeyer Reaction: Introduce a catalytic amount of CuCl₂ to the reaction vessel. Slowly warm the mixture to 60-70°C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

-

Work-up and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,4,5,6-tetrachloropicolinic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Stage 2: Selective Hydroxylation of 3,4,5,6-Tetrachloropicolinic Acid

The final step requires the selective substitution of a single chlorine atom with a hydroxyl group. In polychlorinated pyridine systems, the chlorine atoms at the α-positions (C2 and C6) are generally the most susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. We hypothesize that the C6-chloro atom can be selectively hydrolyzed under controlled basic conditions.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the tetrachlorinated pyridine ring makes it susceptible to attack by nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate. The presence of the carboxylic acid at C2 and the nitrogen atom enhances the electrophilicity of the C6 position, making it a prime target for nucleophilic attack by a hydroxide ion.

Proposed Experimental Protocol

Materials:

-

3,4,5,6-Tetrachloropicolinic Acid

-

Sodium Hydroxide (NaOH)

-

Water

-

Concentrated Hydrochloric Acid (for acidification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4,5,6-tetrachloropicolinic acid in an aqueous solution of sodium hydroxide (1.0 to 1.2 molar equivalents).

-

Hydrolysis: Heat the reaction mixture to reflux (approximately 100°C). Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to observe the consumption of the starting material. The reaction time may vary from a few hours to 24 hours.

-

Work-up and Isolation: Once the reaction is deemed complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and the newly formed hydroxyl group, causing the product to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. The crude product, 3,4,5-Trichloro-6-hydroxypicolinic acid, can be purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Alternative Synthetic Considerations

While the proposed pathway is logical, other routes could be explored. The table below compares the primary proposed route with a potential alternative.

| Feature | Proposed Route (Hydrolysis) | Alternative Route (Reductive Dechlorination) |

| Key Precursor | 3,4,5,6-Tetrachloropicolinic Acid | Pentachloropyridine |

| Key Transformation | Selective SNAr Hydrolysis | Sequential functionalization |

| Plausibility | High, based on known reactivity of α-chloropyridines. | Plausible, but may suffer from regioselectivity issues during chlorination steps.[4] |

| Potential Issues | Over-reaction (hydrolysis of other chlorine atoms); requires careful control of conditions. | Multiple steps; potential for isomer formation; harsh reaction conditions.[4] |

| Supporting Lit. | General SNAr principles on pyridines. | Synthesis of 4,5,6-trichloropicolinic acid via reductive dechlorination.[5][6] |

Conclusion

This technical guide presents a viable, albeit proposed, synthetic pathway for 3,4,5-Trichloro-6-hydroxypicolinic acid. The route leverages well-established chemical reactions, including diazotization, the Sandmeyer reaction, and nucleophilic aromatic substitution, with protocols adapted from the synthesis of structurally similar molecules. The successful execution of this synthesis would require careful optimization of reaction conditions, particularly for the selective hydrolysis step, to maximize yield and minimize side-product formation. This document provides a strong foundational framework for any research team aiming to synthesize this complex and potentially valuable molecule.

References

- KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.

- US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.

- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

- An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid. Benchchem.

- WO2016022623A1 - Process for the preparation of 4,5,6-trichloropicolinic acid.

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.

- EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.

- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

- CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

- 3,4,5-Trichloro-6-hydroxypicolinic acid | C6H2Cl3NO3 | CID 26339028. PubChem.

- Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid.

Sources

- 1. 3,4,5-Trichloro-6-hydroxypicolinic acid | C6H2Cl3NO3 | CID 26339028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 3. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 6. WO2016022623A1 - Process for the preparation of 4,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichloro-6-hydroxypicolinic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimentally determined data for this specific compound in peer-reviewed literature, this guide synthesizes available computed data with established analytical methodologies for structurally related compounds. By providing detailed, field-proven experimental protocols for the determination of key physicochemical parameters, this document serves as a robust resource for the characterization of 3,4,5-Trichloro-6-hydroxypicolinic acid and similar halogenated heterocyclic compounds. The causality behind experimental choices is emphasized to empower researchers in developing and validating their own analytical methods.

Introduction

3,4,5-Trichloro-6-hydroxypicolinic acid belongs to the class of polychlorinated picolinic acids, a group of compounds with diverse biological activities and applications in pharmaceuticals and agrochemicals. The precise substitution pattern of three chlorine atoms and a hydroxyl group on the picolinic acid scaffold imparts unique electronic and steric properties that are expected to significantly influence its chemical behavior, biological activity, and environmental fate. An in-depth understanding of its physicochemical properties is therefore a critical prerequisite for its rational application in drug design, metabolic studies, and toxicological assessment.

This guide is structured to provide both a summary of known (primarily computed) data and a practical framework for the experimental determination of the key physicochemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid.

Chemical Identity and Computed Properties

A foundational aspect of characterizing any chemical entity is the establishment of its identity and the compilation of its fundamental computed properties. These values, while theoretical, provide a valuable starting point for experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid | PubChem[1] |

| Synonyms | 3,4,5-Trichloro-6-hydroxy-2-picolinic acid, 3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid | ChemWhat[2] |

| CAS Number | 73455-14-8 | PubChem[1] |

| Molecular Formula | C₆H₂Cl₃NO₃ | PubChem[1] |

| Molecular Weight | 242.44 g/mol | PubChem[1] |

| Canonical SMILES | C1(=C(C(=O)NC(=C1Cl)C(=O)O)Cl)Cl | PubChem[1] |

| InChI Key | WTPUPXKVBBLQOQ-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 1.5 | PubChem[1] |

| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note on Tautomerism: The IUPAC name, 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid, highlights the existence of keto-enol tautomerism in this molecule. The "6-hydroxy" and "6-oxo" forms are in equilibrium, a common feature for hydroxypyridines. The position of this equilibrium can be influenced by the solvent and pH.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, illustrative protocols for the experimental determination of key physicochemical properties. These protocols are based on established methods for analogous compounds, such as other halogenated picolinic acids, and are designed to be adaptable for 3,4,5-Trichloro-6-hydroxypicolinic acid.

Melting Point

The melting point is a fundamental indicator of purity. For many picolinic acid derivatives, decomposition is observed at the melting point.

Illustrative Protocol: Capillary Melting Point Determination

-

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the solid melts is observed.

-

Instrumentation: Digital melting point apparatus with a calibrated thermometer.

-

Procedure:

-

Ensure the sample of 3,4,5-Trichloro-6-hydroxypicolinic acid is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid increase (e.g., 10-20 °C/min) for an initial approximate determination.

-

For a precise determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. This range is the melting point.

-

Note any signs of decomposition, such as darkening of the sample. A melting point reported as ">230 °C (dec.)" for this compound suggests that it decomposes upon melting[2].

-

Solubility

Solubility in various solvents is a critical parameter for drug development, influencing formulation and bioavailability.

Illustrative Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

-

Materials: 3,4,5-Trichloro-6-hydroxypicolinic acid, a selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile), orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

Add an excess amount of 3,4,5-Trichloro-6-hydroxypicolinic acid to a known volume of the chosen solvent in a sealed vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound using the analytical method.

-

The solubility is expressed in units such as mg/mL or µg/mL.

-

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Illustrative Protocol: Potentiometric Titration

-

Principle: The compound is dissolved in a suitable solvent and titrated with a standardized strong base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

-

Instrumentation: Autotitrator or a pH meter with a calibrated electrode, magnetic stirrer, and a micro-burette.

-

Reagents: Standardized 0.1 M sodium hydroxide (NaOH) solution, degassed deionized water, and a co-solvent if necessary (e.g., methanol or ethanol, due to the potential for low aqueous solubility of the neutral form).

-

Procedure:

-

Accurately weigh a precise amount of 3,4,5-Trichloro-6-hydroxypicolinic acid and dissolve it in a known volume of a water/co-solvent mixture.

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the micro-burette.

-

Stir the solution gently.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH after each addition of NaOH.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

-

Expected Spectral Features: Picolinic acid and its derivatives typically exhibit absorption maxima in the UV region. The presence of the pyridine ring, the carboxylic acid, the hydroxyl group, and the chlorine atoms will influence the position and intensity of these absorptions. The extensive conjugation and the presence of auxochromic groups suggest significant absorption in the 200-400 nm range.

-

Illustrative Protocol:

-

Prepare a dilute solution of 3,4,5-Trichloro-6-hydroxypicolinic acid in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Use a dual-beam UV-Vis spectrophotometer and record the spectrum from approximately 200 to 400 nm.

-

Use the solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Spectral Features:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

O-H stretch (hydroxyl group): A band around 3200-3600 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=O stretch (pyridone tautomer): A band around 1650-1670 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretches: Bands in the fingerprint region, typically below 800 cm⁻¹.

-

-

Illustrative Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.

-

Expected ¹H NMR Spectral Features: Due to the fully substituted pyridine ring, the ¹H NMR spectrum is expected to be simple, showing signals for the acidic protons of the carboxylic acid and the hydroxyl/amide group. The chemical shifts of these protons will be highly dependent on the solvent and concentration.

-

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms.

-

Illustrative Protocol:

-

Dissolve a precisely weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Analytical Methodologies for Quantification

Accurate quantification of 3,4,5-Trichloro-6-hydroxypicolinic acid is essential for various applications, including pharmacokinetic studies and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of organic compounds.

Illustrative Protocol: Reversed-Phase HPLC with UV Detection

-

Principle: The compound is separated on a nonpolar stationary phase with a polar mobile phase. Detection is achieved by monitoring the UV absorbance of the eluting compound.

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid and ensure good peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled, for example, at 30 °C.

-

Detection Wavelength: At the λmax determined by UV-Vis spectroscopy.

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Workflow for HPLC Method Development

Caption: A streamlined workflow for developing an HPLC analytical method.

Stability and Storage

The stability of 3,4,5-Trichloro-6-hydroxypicolinic acid under various conditions is a key consideration for its handling and formulation.

-

Solid State Stability: As a crystalline solid, the compound is expected to be relatively stable when stored in a cool, dry, and dark place.

-

Solution Stability: The stability in solution will be dependent on the solvent, pH, and temperature. Polychlorinated aromatic compounds can be susceptible to degradation under certain conditions, such as exposure to strong bases or UV light.

-

Recommended Storage: Store in a tightly sealed container in a freezer (-20 °C) to minimize degradation[2].

Safety and Handling

While a specific safety data sheet (SDS) for 3,4,5-Trichloro-6-hydroxypicolinic acid is not widely available, precautions for handling related chlorinated and acidic organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth and seek medical attention.

-

Conclusion

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid. While a significant portion of the available data is computational, this guide bridges the gap by furnishing detailed, illustrative experimental protocols based on established methodologies for structurally similar compounds. The provided workflows and explanations of the underlying principles are intended to empower researchers to confidently characterize this and other novel chemical entities. The generation of robust experimental data for properties such as solubility, pKa, and spectral characteristics will be invaluable for advancing the research and development of applications involving this intriguing molecule.

References

-

PubChem. (n.d.). 3,4,5-Trichloro-6-hydroxypicolinic acid. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ChemWhat. (n.d.). 3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid CAS#: 73455-14-8. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to 3,4,5-Trichloro-6-hydroxypicolinic Acid (CAS: 73455-14-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Bioactive Scaffold

3,4,5-Trichloro-6-hydroxypicolinic acid, a polychlorinated derivative of 6-hydroxypicolinic acid, represents a molecule of significant interest within the realms of agrochemical research and medicinal chemistry. While specific literature on this exact compound is sparse, its structural relationship to a class of well-documented synthetic auxin herbicides and other bioactive picolinic acids provides a strong foundation for predicting its chemical behavior, biological activity, and potential applications. This guide, therefore, serves as a comprehensive technical resource, synthesizing available data on the core molecule and leveraging established knowledge of analogous compounds to provide field-proven insights for researchers. Every effort has been made to ground the presented information in authoritative sources, with clear delineation between established data and scientifically informed predictions.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 3,4,5-Trichloro-6-hydroxypicolinic acid is fundamental to its application in any experimental setting. These properties govern its solubility, stability, and interactions with biological systems.

The molecule exists in a tautomeric equilibrium between the 6-hydroxypyridine and the 6-oxo-1,6-dihydropyridine forms, with the latter, 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid, being the preferred IUPAC name.[1] This tautomerism is a key feature of hydroxypyridines and can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.[2]

Table 1: Physicochemical Properties of 3,4,5-Trichloro-6-hydroxypicolinic Acid [1][3]

| Property | Value | Source |

| CAS Number | 73455-14-8 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₃ | [1] |

| Molecular Weight | 242.44 g/mol | [1] |

| Appearance | White to Off-White Solid (Predicted) | [3] |

| Melting Point | >230 °C (decomposes) | [3] |

| Boiling Point | 233.8 ± 40.0 °C (Predicted) | [3] |

| Density | 1.86 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 1.78 ± 0.20 (Predicted) | [3] |

| Solubility | Slightly soluble in aqueous base and DMSO | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

Synthesis and Purification: A Proposed Pathway

A logical starting material would be 6-hydroxypicolinic acid. The direct, regioselective chlorination of the pyridine ring can be challenging. However, a multi-step approach involving the protection of the carboxylic acid and hydroxyl groups, followed by controlled chlorination and subsequent deprotection, is a feasible strategy. An alternative and potentially more direct route would involve the hydrolysis of a polychlorinated precursor, such as a chlorinated 2-methylpyridine or a 2-trichloromethylpyridine derivative.

Proposed Synthetic Protocol: Chlorination of 6-Hydroxypicolinic Acid

This protocol is a hypothetical, yet chemically sound, approach based on general principles of aromatic chlorination and functional group manipulations.

Step 1: Protection of the Carboxylic Acid

The carboxylic acid group is first converted to an ester (e.g., a methyl or ethyl ester) to prevent side reactions during chlorination.

-

Reagents: 6-Hydroxypicolinic acid, Methanol (or Ethanol), Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄).

-

Procedure:

-

Suspend 6-hydroxypicolinic acid in an excess of dry methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting crude methyl 6-hydroxypicolinate can be purified by crystallization or column chromatography.

-

Step 2: Chlorination of the Pyridine Ring

The protected 6-hydroxypicolinate is then subjected to chlorination. The hydroxyl group is activating and ortho-, para-directing. Given the substitution pattern, a strong chlorinating agent will be required to achieve trichlorination.

-

Reagents: Methyl 6-hydroxypicolinate, a suitable chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃).

-

Procedure:

-

Dissolve methyl 6-hydroxypicolinate in a suitable inert solvent (e.g., dichloromethane or chloroform).

-

Add the chlorinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is likely exothermic.

-

Monitor the reaction progress by TLC or GC-MS to follow the formation of mono-, di-, and trichlorinated products.

-

Upon completion, quench the reaction carefully with water or a reducing agent solution (e.g., sodium sulfite).

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to isolate the desired methyl 3,4,5-trichloro-6-hydroxypicolinate.

-

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Reagents: Methyl 3,4,5-trichloro-6-hydroxypicolinate, a base (e.g., NaOH or KOH) or an acid (e.g., HCl).

-

Procedure:

-

Dissolve the ester in a mixture of water and a co-solvent like methanol or THF.

-

Add an aqueous solution of NaOH and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture and carefully acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3,4,5-Trichloro-6-hydroxypicolinic acid.

-

Caption: Proposed synthetic pathway for 3,4,5-Trichloro-6-hydroxypicolinic acid.

Spectroscopic and Analytical Characterization

Precise analytical methods are crucial for confirming the identity and purity of 3,4,5-Trichloro-6-hydroxypicolinic acid. While experimental spectra are not publicly available, predicted data based on its structure and data from analogous compounds can guide researchers in their analyses.

Predicted Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): Due to the fully substituted pyridine ring, the ¹H NMR spectrum is expected to be simple, showing signals for the acidic proton of the carboxylic acid and the proton of the hydroxyl/NH group (in the oxo-tautomer). The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The position of the hydroxyl/NH proton signal would be dependent on the solvent and concentration.

-

¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be more informative, with six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[4] The chemical shifts of the ring carbons will be influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the C=O stretch of the pyridone tautomer (around 1650 cm⁻¹).[5] C-Cl stretching vibrations would be observed in the fingerprint region (below 1000 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl) would be a key diagnostic feature. Fragmentation patterns would likely involve the loss of CO₂, HCl, and other small molecules.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis and purification of 3,4,5-Trichloro-6-hydroxypicolinic acid.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase would ensure the protonation of the carboxylic acid for better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 220-280 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or DMSO.

Caption: A typical HPLC workflow for the analysis of 3,4,5-Trichloro-6-hydroxypicolinic acid.

Biological Activity and Potential Mechanism of Action

The biological activity of 3,4,5-Trichloro-6-hydroxypicolinic acid has not been explicitly reported. However, the picolinic acid scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, with numerous derivatives exhibiting a wide range of biological effects.[6]

Herbicidal Activity: A Strong Possibility

Many polychlorinated picolinic acid derivatives are potent herbicides that act as synthetic auxins.[7][8][9] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[10] Given the structural similarity of 3,4,5-Trichloro-6-hydroxypicolinic acid to known herbicidal picolinates like picloram (4-amino-3,5,6-trichloropicolinic acid), it is highly probable that it also possesses herbicidal properties.[6]

Proposed Mechanism of Action as a Synthetic Auxin:

-

Uptake and Translocation: The compound is likely absorbed by the roots and leaves of plants and translocated throughout the plant via the xylem and phloem.

-

Binding to Auxin Receptors: In the plant cell, synthetic auxins bind to specific receptor proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins.[8]

-

Derepression of Auxin-Responsive Genes: This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins.

-

Uncontrolled Gene Expression: The degradation of these repressors allows for the uncontrolled expression of auxin-responsive genes, which disrupts normal plant growth and development.

Caption: Proposed mechanism of action of 3,4,5-Trichloro-6-hydroxypicolinic acid as a synthetic auxin herbicide.

Other Potential Biological Activities

Picolinic acid derivatives have been investigated for a variety of other biological activities, including:

-

Enzyme Inhibition: The picolinamide structure is present in some enzyme inhibitors.[11] Structure-activity relationship studies of related compounds could guide the exploration of this molecule as a potential inhibitor for various enzymes.

-

Antimicrobial and Antifungal Activity: Some picolinic acid derivatives have shown antimicrobial and antifungal properties.[11]

-

Anticonvulsant Activity: Certain picolinic acid amides have been identified as potent anticonvulsants.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3,4,5-Trichloro-6-hydroxypicolinic acid. Although specific toxicity data is not available, based on related chlorinated aromatic compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3,4,5-Trichloro-6-hydroxypicolinic acid is a molecule with significant, yet largely unexplored, potential. Based on its structural features and the well-documented activities of related compounds, it is a prime candidate for investigation as a novel herbicide. Furthermore, the versatility of the picolinic acid scaffold suggests that this compound could serve as a valuable building block in the synthesis of new pharmaceutical agents.

Future research should focus on:

-

Development and validation of a reliable synthetic route.

-

Comprehensive spectroscopic and analytical characterization.

-

In-depth evaluation of its herbicidal activity against a range of weed species.

-

Screening for other biological activities, such as enzyme inhibition and antimicrobial effects.

-

Structure-activity relationship studies to optimize its biological profile.

This technical guide provides a solid foundation for initiating research on this promising compound, offering both theoretical insights and practical guidance for its synthesis, analysis, and biological evaluation.

References

-

Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. 2018;33(1):110-114. Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023 Feb 2;28(3):1431. Available from: [Link]

-

Herbicidal activities of some compounds against five weeds. ResearchGate. Available from: [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information. Available from: [Link]

-

3,4,5-Trichloro-6-hydroxypicolinic acid. PubChem. Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available from: [Link]

-

3,4,5-trichloro-6-hydroxy-2-picolinic acid suppliers USA. USA Suppliers. Available from: [Link]

-

1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. Available from: [Link]

-

Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available from: [Link]

-

Structures of various picolinic acid auxin herbicides and... ResearchGate. Available from: [Link]

-

HERBICIDE BEHAVIOUR. Grains Research and Development Corporation (GRDC). Available from: [Link]

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0323264). NP-MRD. Available from: [Link]

-

New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein Pept Lett. 2005 Oct;12(7):701-4. Available from: [Link]

-

FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... ResearchGate. Available from: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available from: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Available from: [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0169821). NP-MRD. Available from: [Link]

- Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.

-

A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS. Available from: [Link]

-

3,5,6Trichloro-4-hydroxypicolinic acid. PubChem. Available from: [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Available from: [Link]

-

A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. Available from: [Link]

-

Picolinic acid, TMS derivative. NIST WebBook. Available from: [Link]

-

Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. Available from: [Link]

-

IR and Raman Spectra of Picolinic Acids. Scribd. Available from: [Link]

-

6-Hydroxypicolinic acid. PubChem. Available from: [Link]

- Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Google Patents.

-

FT-IR spectra of the ligand 2-picolinic acid. ResearchGate. Available from: [Link]

- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.

-

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. J Chromatogr A. 2002;975(1):101-10. Available from: [Link]

-

Accumulation of 6-hydroxypicolinic acid (a), 6-hydroxylutidinic acid... ResearchGate. Available from: [Link]

-

Cas 19621-92-2,6-Hydroxypicolinic acid. LookChem. Available from: [Link]

- Process for the production of 2-hydroxypyridine. Google Patents.

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

-

boric acid. Organic Syntheses Procedure. Available from: [Link]

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][7][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. J Med Chem. 2014;57(10):3912-23. Available from: [Link]

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

-

Picolinic acid, TMS derivative. NIST WebBook. Available from: [Link]

Sources

- 1. 3,4,5-Trichloro-6-hydroxypicolinic acid | C6H2Cl3NO3 | CID 26339028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 73455-14-8 CAS MSDS (3,4,5-Trichloro-6-hydroxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. grdc.com.au [grdc.com.au]

- 11. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of picolinate-type auxins

An In-Depth Technical Guide to the Molecular Mechanism of Action of Picolinate-Type Auxins

Abstract

Picolinate-type synthetic auxins, a critical class of pyridine carboxylic acid herbicides, have been instrumental in selective weed management for decades. Their efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to catastrophic, uncontrolled growth in susceptible dicotyledonous species.[1][2] While the physiological effects are well-documented, recent advancements in molecular biology and structural analysis have illuminated a nuanced and specific mechanism of action that distinguishes them from endogenous auxins and other synthetic analogues. This guide provides a detailed technical exploration of this mechanism, focusing on the core principles of auxin signaling, the unique receptor specificity of picolinates, the structural basis for this selectivity, and the key experimental methodologies that have been pivotal in these discoveries.

The Canonical Auxin Signaling Pathway: A Foundation for Action

To comprehend the action of picolinate auxins, one must first understand the fundamental nuclear auxin signaling pathway that they hijack. This pathway is a master regulator of plant growth and development, operating on a sophisticated de-repression mechanism.[3][4]

At its core are three protein families:

-

TIR1/AFB Receptors: A family of F-box proteins (TRANSPORT INHIBITOR RESPONSE 1 and AUXIN SIGNALING F-BOX proteins) that act as the substrate-recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5]

-

Aux/IAA Repressors: A family of short-lived transcriptional repressors that bind to and inhibit the activity of ARF transcription factors.[6][7]

-

ARF Transcription Factors: Auxin Response Factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[5]

In a low-auxin state, Aux/IAA proteins heterodimerize with ARF proteins on target gene promoters, recruiting co-repressors and effectively silencing gene expression.[5][8] The perception of auxin initiates a cascade of events. Auxin functions as a "molecular glue," binding directly to a pocket on the TIR1/AFB protein.[5][8] This auxin-receptor complex creates a stabilized binding surface for an Aux/IAA repressor protein.[5][9]

This binding event targets the Aux/IAA for poly-ubiquitination by the SCFTIR1/AFB complex.[3][7] The ubiquitinated Aux/IAA is then recognized and degraded by the 26S proteasome.[10][11] The removal of the repressor liberates the ARF transcription factor, which can then activate the expression of a host of auxin-responsive genes, leading to cellular responses like cell elongation and division.[10][12]

Caption: Picolinate auxins exhibit preferential binding to the AFB4/AFB5 receptor clade.

The Molecular and Structural Basis for Selectivity

The functional specificity observed in genetic studies is underpinned by quantifiable biochemical differences in binding affinity and subtle but critical variations in the receptor's molecular architecture.

Quantitative Analysis of Binding Affinity

In vitro binding assays, particularly Surface Plasmon Resonance (SPR), have been crucial in dissecting the interactions between different auxins and receptor complexes. [13]These studies have provided definitive, quantitative evidence for the preferential binding of picolinates to AFB5. Picloram binds to the AFB5-Aux/IAA co-receptor complex with an affinity approximately 70-fold higher than its affinity for the TIR1-Aux/IAA complex. [9]Conversely, the natural auxin IAA binds effectively to both receptor types.

| Compound | Receptor | Binding Affinity (KD or Ki) | Source |

| Indole-3-acetic acid (IAA) | TIR1 | ~17.8 nM (KD) | [9] |

| AFB5 | ~51.3 nM (KD) | [9] | |

| Picloram | TIR1 | ~3900 nM (Ki) | [9] |

| AFB5 | ~54.9 nM (Ki) | [9] | |

| 2,4-D | TIR1 | 1.8 µM (KD) | |

| AFB5 | 2.1 µM (KD) | ||

| Table 1: Comparative binding affinities of various auxins to TIR1 and AFB5 co-receptor complexes. A lower value indicates higher binding affinity. KD (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. |

Structural Insights into the Binding Pocket

While a crystal structure of AFB5 with a bound picolinate is not yet available, homology modeling based on the solved TIR1 structure provides compelling insights. [9]The overall fold of AFB5 is nearly identical to TIR1, but critical amino acid substitutions exist within the auxin-binding pocket itself.

Two key substitutions differentiate the TIR1 and AFB5 pockets:

-

His78 (TIR1) is replaced by Arg123 (AFB5)

-

Ser438 (TIR1) is replaced by Ala484 (AFB5) [9] Molecular docking simulations indicate that the substitution of histidine for the bulkier and positively charged arginine (Arg123) in AFB5 is a primary determinant of selectivity. This arginine residue is positioned to form strong hydrogen bonds (salt bridges) with the picolinate auxin, an interaction that is less favorable with the corresponding histidine in TIR1. This structural difference provides a compelling chemical explanation for the high-affinity binding of picolinates to AFB5 and their subsequent potent herbicidal activity through this specific channel.

Key Experimental Methodologies

The elucidation of the picolinate mechanism of action is a testament to the power of combining genetic, biochemical, and molecular biology approaches. The following protocols represent the foundational experiments in this field.

Protocol: Forward Genetic Screen for Herbicide Resistance

This methodology is designed to identify the genetic loci responsible for mediating a biological response to a chemical agent.

Objective: To isolate mutants with selective resistance to picolinate auxins.

Methodology:

-

Mutagenesis: Arabidopsis thaliana seeds (Col-0 ecotype) are mutagenized using a chemical mutagen like ethyl methanesulfonate (EMS) to induce random point mutations throughout the genome.

-

Screening: The M2 generation of mutagenized seeds is surface-sterilized and plated on sterile growth medium (e.g., MS agar) containing a selective concentration of a picolinate auxin (e.g., picloram). This concentration should be sufficient to severely inhibit root growth in wild-type seedlings.

-

Selection: Plates are incubated vertically to allow for clear observation of root growth. Seedlings that exhibit normal or near-normal root elongation in the presence of the herbicide are identified as putative resistant mutants.

-

Confirmation and Specificity Testing: Resistant candidates are transferred to soil, grown to maturity, and their progeny are re-tested on picloram to confirm the heritable nature of the resistance. Confirmed lines are then tested for cross-resistance by plating on media containing IAA and 2,4-D. Lines resistant to picloram but sensitive to IAA/2,4-D (like the afb5 mutants) are selected for further study. [2][14]5. Gene Identification: The causative mutation is identified through positional mapping (map-based cloning) or whole-genome sequencing.

Caption: Workflow for a forward genetic screen to identify herbicide resistance genes.

Protocol: In Vitro Co-Receptor Binding Assay (Surface Plasmon Resonance)

SPR provides real-time, label-free data on molecular interactions, allowing for the precise calculation of binding kinetics and affinity.

Objective: To quantify the binding affinity of different auxins to specific TIR1/AFB-Aux/IAA co-receptor complexes.

Methodology:

-

Protein Expression and Purification: Recombinant TIR1/AFB and ASK1 proteins are co-expressed (e.g., in an insect cell system) and purified using affinity chromatography (e.g., His-tag and FLAG-tag). [13]Full-length Aux/IAA proteins are also expressed and purified separately.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the binding partners (typically the Aux/IAA protein) is immobilized onto the chip surface via amine coupling.

-

Binding Analysis: The purified TIR1/AFB-ASK1 complex (the analyte) is mixed with a specific concentration of the auxin being tested (e.g., IAA, picloram).

-

Injection: This analyte-auxin mixture is injected and flows over the sensor chip surface containing the immobilized Aux/IAA.

-

Detection: A detector measures changes in the refractive index at the chip surface, which is proportional to the mass bound. This generates a sensorgram showing association (as the complex binds) and dissociation (as the buffer washes it away).

-

Data Analysis: By running a series of analyte concentrations, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka) can be calculated. A lower KD value signifies a higher binding affinity.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) binding analysis.

Protocol: Cell-Free Aux/IAA Degradation Assay

This assay reconstitutes the core components of the degradation pathway in vitro to directly measure protein stability.

Objective: To demonstrate auxin-dependent degradation of an Aux/IAA protein via the 26S proteasome.

Methodology:

-

Protein Synthesis: The target Aux/IAA protein is synthesized and radiolabeled (e.g., with 35S-methionine) using an in vitro transcription/translation system.

-

Extract Preparation: A crude protein extract is prepared from plant tissues or cell cultures (e.g., Arabidopsis seedlings) that contains the necessary cellular machinery (SCF complexes, ubiquitin, E1/E2 enzymes, 26S proteasome).

-

Degradation Reaction: The radiolabeled Aux/IAA protein is incubated with the cell-free extract. The reaction is divided into multiple conditions:

-

Control (no auxin)

-

-

Auxin (e.g., 10 µM IAA or picloram)

-

-

-

Auxin + Proteasome Inhibitor (e.g., MG132)

-

-

-

Time Course: Aliquots are taken from each reaction at various time points (e.g., 0, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The samples are resolved by SDS-PAGE. The gel is dried, and the remaining radiolabeled Aux/IAA protein is visualized by autoradiography.

-

Interpretation: Rapid disappearance of the protein band in the "+ Auxin" condition, but not in the control or inhibitor conditions, demonstrates auxin-dependent, proteasome-mediated degradation. [10][11]

Conclusion and Future Directions

The is a compelling example of chemical specificity within a complex biological signaling pathway. While they initiate the same downstream cascade as natural auxin, their herbicidal potency is derived from a preferential and high-affinity interaction with the AFB5 (and AFB4) co-receptor. [9][15]This interaction, driven by specific amino acid differences in the receptor's binding pocket, leads to the constitutive activation of the auxin response pathway, resulting in uncontrolled growth and plant death.

This detailed molecular understanding provides a robust framework for future research and development. It opens avenues for the structure-based design of novel, even more selective herbicides that could target specific weed species while minimizing off-target effects. Furthermore, identifying the genes that confer sensitivity, such as AFB5, provides a direct target for genetic engineering to develop crops with enhanced resistance to this important class of herbicides. [15]The continued dissection of the TIR1/AFB family's diverse functions will undoubtedly reveal further complexities in how plants perceive and respond to the pivotal auxin signal.

References

-

Calderón-Villalobos, L. I. A., Lee, S., de Oliveira, C., Ivetac, A., Bargmann, B. O., Tan, X., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

-

ResearchGate. (n.d.). TIR1–IAA7 and AFB5–IAA7 co-receptor complexes have differential auxin-binding affinities [Figure]. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Clopyralid ChemicalWatch Factsheet. (n.d.). Beyond Pesticides. Retrieved January 14, 2026, from [Link]

-

Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. Molecular Plant, 7(10), 1493-1503. [Link]

-

Guo, F., Wang, J., & Zhang, Y. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1033288. [Link]

-

Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 723-734. [Link]

-

Epp, J. B., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1315. [Link]

-

Prigge, M. J., et al. (2016). The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. G3: Genes, Genomes, Genetics, 6(5), 1383-1390. [Link]

-

Clopyralid - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 14, 2026, from [Link]

-

Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542-552. [Link]

-

Zhang, Q., et al. (2024). The Role of FveAFB5 in Auxin-Mediated Responses and Growth in Strawberries. International Journal of Molecular Sciences, 25(8), 4488. [Link]

-

Tan, X., et al. (2008). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 1(1), a001560. [Link]

-

Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. PubMed, 142(2), 542-552. [Link]

-

Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. (2006). PubMed, 142(2), 542-552. [Link]

-

Prigge, M. J., et al. (2015). The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic Auxin Picloram. bioRxiv. [Link]

-

ResearchGate. (n.d.). The AFB4 and AFB5 proteins respond to picloram [Figure]. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Ramos, J. A., Zenser, N., Leyser, O., & Callis, J. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell, 13(10), 2349–2360. [Link]

-

Todd, C. D., & Tulsieram, L. (2022). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science, 78(1), 10-20. [Link]

-

Maraschin, F. S., Memelink, J., & Offringa, R. (2009). Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation. The Plant Journal, 59(1), 100-109. [Link]

-

Greenham, K. (2011). Characterization of AFB5 in Arabidopsis Auxin Signaling. TXST Digital Collections. [Link]

-

Kelley, D. R. (2018). Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics. Current Opinion in Plant Biology, 45, 1-8. [Link]

-

Zenser, N., Ellsmore, A., Leasure, C., & Callis, J. (2001). Auxin modulates the degradation rate of Aux/IAA proteins. Proceedings of the National Academy of Sciences, 98(20), 11795-11800. [Link]

-

Walsh, T. A., et al. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542–552. [Link]

-

Gray, W. M. (2004). The Ubiquitin-Mediated Proteolysis of Aux/IAA Proteins Regulates Auxin Response. PLOS Biology, 2(9), e314. [Link]

-

Sauer, M., Robert, S., & Kleine-Vehn, J. (2013). Auxin: the manifold facets of a key hormone. Journal of Experimental Botany, 64(9), 2473-2477. [Link]

-

Calderón-Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

-

Weijers, D., & Wagner, D. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 67(10), 2893-2902. [Link]

-

Britannica. (n.d.). Auxin. In Encyclopedia Britannica. Retrieved January 14, 2026, from [Link]

-

Strader, L. C., & Zhao, Y. (2016). Auxin Activity: Past, present, and Future. American Journal of Botany, 103(6), 987-991. [Link]

-

Cook, S. D., et al. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior, 11(11), e1246679. [Link]

-

Cook, S. D., et al. (2016). The auxins, IAA and PAA, are synthesized by similar steps catalyzed by different enzymes. Plant Signaling & Behavior, 11(11), e1246679. [Link]

-

Gray, W. M., & Estelle, M. (2002). Ubiquitination and Auxin Signaling: A Degrading Story. Current Opinion in Plant Biology, 5(5), 404-410. [Link]

-

BYJU'S. (n.d.). Auxin – The Plant Growth Hormone. Retrieved January 14, 2026, from [Link]

-

Slideshare. (n.d.). Plant hormone auxin [PPTX]. Retrieved January 14, 2026, from [Link]

-

Fendrych, M., et al. (2018). Mechanisms of auxin action in plant growth and development. Nature Reviews Molecular Cell Biology, 19(11), 685-697. [Link]

-

Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved January 14, 2026, from [Link]

-

Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Retrieved January 14, 2026, from [Link]

-

Yamazoe, A., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(39), 15122-15127. [Link]

-

Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Development, 143(18), 3208-3212. [Link]

-

Simon, S., & Petrášek, J. (2021). Auxin and its role in plant development: structure, signalling, regulation and response mechanisms. Journal of Experimental Botany, 72(15), 5541-5565. [Link]

-

Tan, X., et al. (2008). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 1(1), a001560. [Link]

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein degradation in auxin response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 3,4,5-Trichloro-6-hydroxypicolinic acid

Introduction

The structural elucidation of novel or complex organic molecules is a cornerstone of chemical research and development. The process is a systematic investigation, where each analytical technique provides a unique piece of a molecular puzzle. This guide details the comprehensive workflow for the structural characterization of 3,4,5-Trichloro-6-hydroxypicolinic acid, a highly substituted pyridine derivative. Due to its array of electronegative substituents and potential for tautomerism, this molecule presents an interesting and instructive case study.

Part 1: Foundational Analysis and Hypothesis Formulation

The first phase of elucidation focuses on gathering broad, essential data to define the scope of the problem. We determine the elemental composition and key functional groups, which together allow for the formulation of a structural hypothesis.

Physicochemical Properties and High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before any advanced spectroscopy, it is crucial to confirm the molecular formula. High-Resolution Mass Spectrometry is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between isobaric formulas. For a compound containing multiple chlorine atoms, the characteristic isotopic pattern is a powerful preliminary confirmation.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) is typically effective for this polar, acidic molecule. Both positive and negative modes should be tested. Given the acidic protons, negative mode (detecting [M-H]⁻) is often more sensitive.

-

Analysis: Infuse the sample directly or via Liquid Chromatography (LC). Acquire data in full scan mode with a mass resolution of ≥60,000.

-

Data Processing: Determine the monoisotopic mass of the most abundant ion. Use the instrument software to calculate the elemental composition based on the exact mass and compare the theoretical isotopic pattern for the proposed formula with the experimentally observed pattern.

Data Presentation: Foundational Properties & HRMS Data

| Property | Value / Observation | Source |

| Molecular Formula | C₆H₂Cl₃NO₃ | [1] |

| Molecular Weight | 242.44 g/mol | [1] |

| CAS Registry Number | 73455-14-8 | [1] |

| Calculated Monoisotopic Mass | 240.910026 Da | [1] |

| Observed [M-H]⁻ Ion (Hypothetical) | 240.9099 Da | N/A |

| Mass Error (Hypothetical) | < 2 ppm | N/A |

Trustworthiness: The confirmation of the molecular formula C₆H₂Cl₃NO₃ is anchored by the sub-2 ppm mass accuracy of the HRMS measurement. The unique isotopic signature of the three chlorine atoms provides an immediate and highly reliable validation of the elemental composition. The relative intensities of the M, M+2, M+4, and M+6 peaks, dictated by the natural abundance of ³⁵Cl and ³⁷Cl, must match the theoretical distribution for the analysis to be considered trustworthy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the primary functional groups. This technique provides rapid, invaluable information about the types of bonds present, guiding the subsequent, more detailed NMR analysis. The spectrum of a carboxylic acid is particularly distinctive.[2]

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Bruker Tensor 27 FT-IR or similar instrument.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) | Confirms the presence of a carboxylic acid functional group.[2] |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) | Indicates the carbonyl of the picolinic acid moiety.[3] |

| 1600-1550 | Medium | C=C / C=N stretches (Pyridine Ring) | Consistent with an aromatic or heteroaromatic ring structure. |

| 1320-1210 | Strong | C-O stretch | Coupled with the O-H stretch, this further supports the carboxylic acid.[2] |

| 800-600 | Medium-Strong | C-Cl stretch | Suggests the presence of carbon-chlorine bonds. |

Initial Hypothesis: The Tautomeric Nature of the Core

Authoritative Grounding: The molecular formula and the presence of carboxylic acid, pyridine, and hydroxyl functionalities lead to the proposed structure of 3,4,5-Trichloro-6-hydroxypicolinic acid. However, for hydroxypyridines, particularly those with a hydroxyl group at position 2 or 6, keto-enol tautomerism is a critical consideration.[4][5] The IUPAC name, 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylic acid, itself suggests that the pyridinone (keto) form is significant or even dominant.[1] This equilibrium is fundamental to understanding the molecule's reactivity and its full spectroscopic signature.

Mandatory Visualization: Keto-Enol Tautomerism

Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridinone forms.

Part 2: Definitive Structural Confirmation via NMR Spectroscopy